9-(Bromomethyl)anthracene

Catalog No.
S661329
CAS No.
2417-77-8
M.F
C15H11B
M. Wt
271.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(Bromomethyl)anthracene

CAS Number

2417-77-8

Product Name

9-(Bromomethyl)anthracene

IUPAC Name

9-(bromomethyl)anthracene

Molecular Formula

C15H11B

Molecular Weight

271.15 g/mol

InChI

InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2

InChI Key

KOWKPLCVFRHICH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr

Designing New Photochromic Complexes

Diels-Alder Reaction with Citraconic Anhydride

Probing DNA Cleavage

    Scientific Field: Biological Systems

    Summary of the Application: Anthracene skeletal compounds, such as 9-(Bromomethyl)anthracene, are useful for probing DNA cleavage.

    Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary widely depending on the specific experiment being performed.

9-(Bromomethyl)anthracene is an organic compound characterized by the presence of a bromomethyl group attached to the anthracene structure. Its molecular formula is C₁₅H₁₁Br, and it has a molecular weight of approximately 271.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of fluorescent materials and sensors.

, most notably the Diels-Alder reaction. This reaction involves the cycloaddition of 9-(bromomethyl)anthracene with dienophiles, such as citraconic anhydride, leading to the formation of regioisomers. The reaction can proceed through two competitive pathways, producing different products based on the orientation of the reactants . The Diels-Alder mechanism has been studied using Density Functional Theory (DFT), providing insights into the kinetics and regioselectivity of the reaction .

The synthesis of 9-(bromomethyl)anthracene typically involves the bromination of anthracene derivatives. One common method includes the conversion of anthracene to 9-formylanthracene followed by bromomethylation using paraformaldehyde and hydrobromic acid . The general steps are:

  • Formation of 9-Formylanthracene: Anthracene is reacted with paraformaldehyde under acidic conditions.
  • Bromomethylation: The resulting 9-formylanthracene is treated with hydrobromic acid and formaldehyde to introduce the bromomethyl group.

9-(Bromomethyl)anthracene has several applications in various fields:

  • Fluorescent Materials: Due to its anthracene backbone, it can be used in the development of fluorescent probes and sensors.
  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.
  • Materials Science: Its properties make it suitable for use in organic electronics and photonic devices.

Interaction studies involving 9-(bromomethyl)anthracene focus on its ability to interact with metal ions and other organic compounds. These studies often assess its potential as a chemosensor due to its fluorescence properties when interacting with specific ions such as copper(II) . The interactions can lead to changes in fluorescence intensity, making it useful for detecting metal ion concentrations in various environments.

Several compounds share structural similarities with 9-(bromomethyl)anthracene, including:

  • Anthracene: The parent compound without any substituents.
  • 9-Chloromethylanthracene: Similar structure but with a chlorine atom instead of bromine.
  • 9-Methylanthracene: Contains a methyl group at the same position instead of a bromomethyl group.
  • 9-Bromoanthracene: A simpler derivative with only a bromine substituent.

Comparison Table

CompoundKey FeaturesUnique Aspects
9-(Bromomethyl)anthraceneBromomethyl group; reactiveEngages in Diels-Alder reactions
AnthraceneBase structure; no substituentsFundamental aromatic compound
9-ChloromethylanthraceneChlorine substituentLess reactive than brominated analogs
9-MethylanthraceneMethyl substituentAlters electronic properties
9-BromoanthraceneBromine substituentSimpler reactivity compared to bromomethyl

The uniqueness of 9-(bromomethyl)anthracene lies in its reactivity due to the bromomethyl group, which enhances its utility in synthetic applications compared to other similar compounds.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2417-77-8

Wikipedia

9-Bromomethylanthracene

Dates

Modify: 2023-08-15

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